
(R)-(+)-N-allyl-alpha-methylbenzylamine
Vue d'ensemble
Description
®-(+)-N-allyl-alpha-methylbenzylamine is a chiral amine compound with a specific three-dimensional arrangement. This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a methyl group attached to the alpha carbon of the benzylamine structure. The ®-configuration indicates that the compound is the right-handed enantiomer, which can have different biological and chemical properties compared to its left-handed counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-allyl-alpha-methylbenzylamine can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding imine precursor using chiral catalysts. For example, the reduction of N-allyl-alpha-methylbenzylimine with a chiral borane reagent can yield the desired ®-enantiomer. Another method involves the use of chiral auxiliaries or ligands in the reduction process to achieve enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-N-allyl-alpha-methylbenzylamine may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, to achieve high enantioselectivity and yield. The reaction conditions typically include controlled temperature and pressure to optimize the conversion and selectivity of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-N-allyl-alpha-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticonvulsants and Neurological Agents
(R)-(+)-N-allyl-alpha-methylbenzylamine has been utilized in the synthesis of anticonvulsant drugs. For instance, it plays a crucial role in the preparation of enantiomerically pure derivatives of GABA (gamma-aminobutyric acid) analogs, which are significant for their antiepileptic properties. The synthesis of such compounds often involves the use of this compound as a chiral auxiliary to achieve high enantiomeric purity .
Alzheimer's Disease Research
Recent studies have shown that derivatives synthesized from this compound can act as inhibitors for beta-secretases (BACE1 and BACE2), enzymes implicated in Alzheimer's disease. These compounds have demonstrated significant inhibitory activity, reducing amyloid-beta production, which is a hallmark of Alzheimer's pathology .
Asymmetric Synthesis
Chiral Catalysts
this compound is frequently employed as a chiral catalyst or ligand in asymmetric synthesis processes. It has been shown to facilitate various reactions, including N-alkylation and allylation, leading to high enantioselectivity. For example, its use in palladium-catalyzed reactions has resulted in the formation of enantioenriched α-allyl esters with yields ranging from 67% to 80% enantiomeric excess (ee) .
Synthesis of β-Amino Acids
The compound is also pivotal in synthesizing β-amino acids through asymmetric methodologies. Its ability to form stable complexes with various substrates allows for selective transformations that yield β-amino acids with defined stereochemistry, which are essential for drug development and biological studies .
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored as a monomer or additive in the synthesis of polymers with specific chiral properties. These polymers can exhibit unique mechanical and thermal characteristics due to the presence of chiral centers within their structure, making them suitable for applications in optoelectronics and advanced coatings .
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of ®-(+)-N-allyl-alpha-methylbenzylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-N-allyl-alpha-methylbenzylamine: The left-handed enantiomer with different biological properties.
N-allylbenzylamine: Lacks the methyl group on the alpha carbon.
N-methylbenzylamine: Lacks the allyl group on the nitrogen atom.
Uniqueness
®-(+)-N-allyl-alpha-methylbenzylamine is unique due to its specific chiral configuration and the presence of both allyl and methyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Activité Biologique
(R)-(+)-N-allyl-alpha-methylbenzylamine is a chiral amine that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound exhibits significant biological activity, which can be attributed to its structural properties and interactions with biological targets. Below is a detailed exploration of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅N
- CAS Number : 2733823
- SMILES Representation : CC(C1=CC=CC=C1)NCC=C
The compound features a chiral center, which allows it to exist in two enantiomeric forms. The (R)-enantiomer is often the focus of biological studies due to its specific interactions with biological systems.
1. Pharmacological Effects
This compound has been studied for its potential pharmacological effects, including:
- Neurotransmitter Modulation : This compound has been shown to influence the levels of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive functions .
- Antidepressant Properties : Research indicates that this compound may exhibit antidepressant-like effects in animal models, potentially through its action on monoamine neurotransmitter systems .
The mechanism by which this compound exerts its effects involves:
- Receptor Interactions : It is believed to interact with various receptors, including adrenergic and dopaminergic receptors, enhancing neurotransmitter release and uptake .
- Enzyme Inhibition : Some studies suggest that this compound may inhibit certain enzymes involved in the metabolism of neurotransmitters, thereby prolonging their action .
Case Study 1: Antidepressant Activity
A study conducted on the antidepressant activity of this compound involved administering the compound to rodent models subjected to stress-induced depression. The results indicated a significant reduction in depressive behaviors compared to control groups. Behavioral assays showed improvements in both the forced swim test and the tail suspension test, suggesting a robust antidepressant effect.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of this compound in models of neurodegeneration. The compound demonstrated the ability to reduce neuronal apoptosis and enhance cell viability in vitro when exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
N-[(1R)-1-phenylethyl]prop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNXWCWCESEPFK-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126275-19-2 | |
Record name | (R)-(+)-N-allyl-α-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.